1-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide
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Description
1-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide is a useful research compound. Its molecular formula is C16H15FN2O3S and its molecular weight is 334.37. The purity is usually 95%.
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Scientific Research Applications
Catalytic Asymmetric Synthesis
The use of fluorobis(phenylsulfonyl)methane (FBSM) derivatives in catalytic asymmetric synthesis is noteworthy. For instance, a chiral phosphoric acid-catalyzed asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium ions has been developed. This process facilitates the metal-free synthesis of sulfone and fluorine-containing isoindolinones with contiguous all-substituted quaternary stereocenters, showcasing excellent stereoselectivities (up to 99% ee and up to 50:1 dr) (Bhosale et al., 2022).
Fluorinated Compound Synthesis
Research has demonstrated efficient methods for synthesizing α-substituted fluoro(phenylsulfonyl)methane derivatives under mild conditions. These compounds undergo Michael addition to various α,β-unsaturated substrates, providing a route to produce fluorinated derivatives, which are significant in various fields, including medicinal chemistry (Prakash et al., 2008).
Enantioselective Reactions
Organocatalytic, enantioselective additions of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes have been reported. These reactions, catalyzed by secondary amines, yield fluorinated derivatives with good yields, moderate diastereoselectivities, and excellent enantioselectivities. The precise control over the stereochemistry of these reactions highlights their potential in synthesizing enantioenriched compounds (Kamlar et al., 2010).
Heterocyclic Compound Synthesis
The photo-induced, catalyst-free synthesis of (2-oxoindolin-3-yl)methanesulfonohydrazides via a reaction of N-(2-iodoaryl)acrylamide, sulfur dioxide, and hydrazine has been explored. This method allows for the incorporation of the sulfonyl group without metals or photo-redox catalysts under mild conditions, leading to diverse (2-oxoindolin-3-yl)methanesulfonohydrazides in moderate to good yields. The versatility and efficiency of this approach are significant for synthesizing heterocyclic compounds (Zhou et al., 2016).
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-19-15-7-6-14(8-12(15)9-16(19)20)18-23(21,22)10-11-2-4-13(17)5-3-11/h2-8,18H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXYSNFXBCXVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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